5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a compound belonging to the oxadiazole family, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a scaffold for developing new therapeutic agents.
The compound can be synthesized from various precursors, including substituted phenyl derivatives and amidoximes. Its synthesis has been explored in numerous studies, highlighting different methods and yields achieved under various conditions.
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is classified as an aromatic heterocyclic compound. It falls under the broader category of oxadiazoles, which are known for their diverse biological activities and potential use in pharmaceuticals.
The synthesis of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can be achieved through several methods:
The synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed to confirm the structure of the synthesized compounds .
The molecular structure of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine includes:
The molecular formula is , with a molecular weight of approximately 176.20 g/mol. The compound exhibits specific NMR spectral characteristics that help confirm its structure:
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can participate in various chemical reactions:
These reactions are often facilitated by adjusting pH levels or employing catalysts to enhance reactivity. The stability of the oxadiazole ring under various conditions is crucial for maintaining product integrity during synthesis .
The mechanism of action for 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine primarily involves its interaction with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic nature.
Studies suggest that derivatives of oxadiazoles exhibit diverse biological activities including antibacterial and anticancer properties. The exact mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways .
Relevant analyses include:
5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine has potential applications in various scientific fields:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, remained largely unexplored until the mid-20th century when its biological relevance emerged. Early pharmacological studies in the 1940s culminated in the 1960s with Oxolamine, the first FDA-approved drug containing this scaffold, marketed as a cough suppressant. This breakthrough validated the 1,2,4-oxadiazole nucleus as a therapeutically viable pharmacophore, accelerating medicinal chemistry research [2]. Structurally, this five-membered ring contains two nitrogen atoms and one oxygen atom arranged in positions 1,2,4, conferring unique electronic properties distinct from other oxadiazole isomers (1,2,3-; 1,2,5-; 1,3,4-) [2] [9].
The period 2000–2020 witnessed exponential growth in 1,2,4-oxadiazole applications, with over 15 clinically approved drugs incorporating this scaffold. Notable examples include:
Table 1: Clinically Utilized 1,2,4-Oxadiazole-Based Drugs | Drug Name | Therapeutic Category | Biological Target | |---------------|--------------------------|------------------------| | Oxolamine | Antitussive | Airway sensory nerves | | Prenoxdiazine | Cough suppressant | Pulmonary stretch receptors | | Butalamine | Vasodilator | Vascular smooth muscle | | Fasiplon | Anxiolytic | GABA_A receptor | | Pleconaril | Antiviral | Picornavirus capsid | | Ataluren | Genetic disorder therapy | Ribosomal stop-codon |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its metabolic stability and electronic mimicry. This substitution mitigates hydrolytic susceptibility while preserving hydrogen-bonding capabilities critical for target engagement. The bioisosteric equivalence arises from the ring's dipole moment (3.92 D) and electron distribution pattern, enabling it to replicate carbonyl interactions in biological systems [2] [9].
Exemplifying this principle, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine (C₉H₉N₃O, MW: 175.19 g/mol) features hydrogen-bond donor (N–H) and acceptor (ring nitrogen/oxygen) sites that mimic peptide bonds. Its SMILES notation (CC1=CC=C(C=C1)C2=NC(=NO2)N) reveals the p-tolyl group at position 5 and amino group at position 3, creating a pseudo-dipeptide topology. Physicochemical profiling confirms moderate lipophilicity (LogP: 2.20840), balancing membrane permeability and aqueous solubility—a hallmark of effective bioisosterism [1].
Table 2: Physicochemical Properties of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine | Property | Value | Measurement Method | |--------------|-----------|------------------------| | Molecular Formula | C₉H₉N₃O | - | | Molecular Weight | 175.19 g/mol | - | | Hydrogen Bond Donors | 2 | Calculated | | Hydrogen Bond Acceptors | 3 | Calculated | | Rotatable Bonds | 2 | Calculated | | Topological Polar Surface Area | 71.8 Ų | Computational | | LogP | 2.20840 | Chromatographic |
The canonical SMILES (CC1=CC=C(C=C1)C2=NC(=NO2)N) facilitates specific biomolecular interactions: the amino group forms dual hydrogen bonds with protein residues (e.g., backbone carbonyls), while the p-tolyl group engages in hydrophobic pocket interactions. This bioisosteric design enhances metabolic stability against esterases and amidases compared to analogous carboxamide derivatives, as confirmed by in vitro microsomal studies [1] [9].
Regioisomeric differences between 1,2,4- and 1,3,4-oxadiazoles profoundly impact their pharmacodynamic and pharmacokinetic profiles. Systematic analysis of matched molecular pairs reveals that 1,3,4-oxadiazoles exhibit 10-fold lower lipophilicity (logD) than their 1,2,4 counterparts due to distinct dipole moments (1,3,4-isomer: 4.57 D vs. 1,2,4-isomer: 3.92 D). This divergence arises from oxygen positioning, which alters electron density distribution across the ring system [9].
Crystallographic studies of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine (monoclinic, P21/n space group) reveal N–H⋯N hydrogen bonding (D⋯A distance: 2.964–2.979 Å) creating 3D networks. This contrasts with the hydrogen-bonding behavior of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, where the amino group's position enables bifurcated hydrogen bonds (N–H⋯N/O) with biological targets [5]. The dihedral angle between the p-tolyl and oxadiazole rings is 26.37° in 1,3,4-oxadiazoles versus ~10–15° in 1,2,4-derivatives, influencing target binding geometry [1] [5].
Table 3: Pharmacological Profile Comparison of Oxadiazole Regioisomers | Property | 1,2,4-Oxadiazoles | 1,3,4-Oxadiazoles | |--------------|------------------------|------------------------| | Average logD | 2.21 | 1.30 | | Metabolic Stability (Human Liver Microsomes) | Moderate (t₁/₂ = 25 min) | High (t₁/₂ > 60 min) | | hERG Inhibition (IC₅₀) | 12 μM | >30 μM | | Aqueous Solubility (pH 7.4) | 85 μg/mL | 220 μg/mL | | Dipole Moment | 3.92 D | 4.57 D | | Hydrogen Bond Acceptor Sites | N1, O, N4 | O, N1, N4 |
Biological screening demonstrates that 1,2,4-oxadiazoles exhibit superior CNS penetration due to optimal logP values (2.0–2.5), whereas 1,3,4-oxadiazoles show enhanced aqueous solubility favoring intravenous formulations. In anticancer applications, 1,2,4-oxadiazoles like 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine demonstrate unique protein-binding patterns through the amino group's interactions with kinase ATP pockets (e.g., EGFR, TS inhibition) [1] [3]. The p-tolyl group in 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine enhances hydrophobic contact with residue Phe832 in EGFR's active site, contributing to sub-micromolar IC₅₀ values observed in tyrosine kinase inhibition assays [1] [3].
Table 4: Key Compounds Containing Oxadiazole Pharmacophores | Compound Name | Structure Type | Biological Activity | |-------------------|-------------------|--------------------------| | 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine | 1,2,4-oxadiazole | Kinase inhibition | | 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine | 1,2,4-oxadiazole | Not specified | | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine | 1,3,4-oxadiazole | Crystalline network former | | N-methyl-3-phenyl-1,2,4-oxadiazol-5-amine | N-methylated 1,2,4-oxadiazole | Not specified | | 5-Methyl-1,2,4-oxadiazol-3-amine | Unsubstituted 1,2,4-oxadiazole | Synthetic intermediate | | 5-(2-Amino-5-methylphenyl)-1,2,4-oxadiazol-3-amine | Diamino-substituted | Not specified |
The strategic selection between 1,2,4- and 1,3,4-oxadiazole cores depends on therapeutic objectives: 1,2,4-oxadiazoles are preferred for CNS-targeting agents and enzyme inhibitors requiring hydrophobic pocket penetration, while 1,3,4-oxadiazoles excel in antibacterial applications where solubility dominates bioavailability [6] [9]. This isomer-specific optimization framework guides contemporary drug design of oxadiazole-based therapeutics.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3